molecular formula C11H11N3O3S B3021078 Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 34711-92-7

Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3021078
CAS No.: 34711-92-7
M. Wt: 265.29 g/mol
InChI Key: MRVUFRQGWKYVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C11H11N3O3S and its molecular weight is 265.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A significant application of Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is in the synthesis and characterization of derivatives with potential biological activities. Gondkar, Deshmukh, and Chaudhari (2013) reported the synthesis of substituted 1,2,3,4-tetrahydropyrimidine derivatives, demonstrating that compounds with a replaceable active methylthio group exhibit potent in-vitro anti-inflammatory activity. The study detailed the synthesis process and characterization of these compounds using IR, 1H-NMR, MS, and elemental analysis (Gondkar, Deshmukh, & Chaudhari, 2013).

Tautomeric Equilibria and Interaction Studies

Research has also been conducted on the tautomeric equilibria of pyrimidine bases and the effects of molecular interactions on these equilibria. Person et al. (1989) explored the change in tautomeric equilibria of purine and pyrimidine bases as a result of changes in the environment of the base, discussing the influence of interactions on the stability of oxo and hydroxy tautomeric forms. These findings have implications for understanding the biological significance of such interactions and tautomeric forms (Person et al., 1989).

Catalytic Synthesis and Pharmaceutical Applications

A review by Parmar, Vala, and Patel (2023) highlighted the significance of pyranopyrimidine cores as key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review covered synthetic pathways employing diversified hybrid catalysts for the development of substituted pyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) derivatives. It emphasized the use of hybrid catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, suggesting potential applications in the development of lead molecules for pharmaceutical purposes (Parmar, Vala, & Patel, 2023).

Mechanism of Action

Target of Action

Pyrimidine derivatives have been shown to have a wide range of biological activities, including acting as inhibitors for camp-phosphodiesterase platelets , and as receptors for tyrosine kinase . They have also been shown to have potential as neuroprotective and anti-neuroinflammatory agents .

Mode of Action

For instance, they can act as inhibitors, blocking the activity of certain enzymes or receptors . In the case of neuroprotection and anti-neuroinflammation, these compounds have been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

Pyrimidine derivatives have been shown to affect several biochemical pathways. They can act as an inhibitor for cAMP-phosphodiesterase platelets, support adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthen PGI2 anti-aggregation activity and enhance the biosynthesis of PGI2, and decrease pulmonary hypertension .

Pharmacokinetics

The reduction of ethyl 2-methylthio-(or 2-ethoxy)pyrimidine-5-carboxylate by lialh4 afforded ethyl 2-methylthio- (or 2-ethoxy)-1,6-dihydropyrimidine-5-carboxylate as the main product . This suggests that the compound may undergo metabolic transformations in the body.

Result of Action

Pyrimidine derivatives have been shown to have a wide range of biological activities, including anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective effects .

Future Directions

The study indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the research and development of this compound.

Properties

IUPAC Name

ethyl 2-methylsulfanyl-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-3-17-10(16)7-5-12-9-6(8(7)15)4-13-11(14-9)18-2/h4-5H,3H2,1-2H3,(H,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVUFRQGWKYVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=NC(=NC=C2C1=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 3
Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 4
Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.